molecular formula C10H9Cl B15415894 3-Chloro-1,2-dihydronaphthalene CAS No. 138384-40-4

3-Chloro-1,2-dihydronaphthalene

Cat. No.: B15415894
CAS No.: 138384-40-4
M. Wt: 164.63 g/mol
InChI Key: ASBZSVCLOJPDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1,2-dihydronaphthalene is a chlorinated dihydronaphthalene derivative serving as a versatile synthetic intermediate in organic chemistry research. This compound features a reactive chloro group on a partially saturated naphthalene ring system, making it a valuable precursor for developing more complex molecular architectures through various coupling and functionalization reactions. Its structure is of particular interest in medicinal chemistry for the synthesis of novel pharmacologically active molecules, including potential anticancer agents, as suggested by research on structurally related chlorinated naphthalene derivatives . Researchers utilize this building block in the exploration of new chemical entities. 3-Chloro-1,2-dihydronaphthalene is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

138384-40-4

Molecular Formula

C10H9Cl

Molecular Weight

164.63 g/mol

IUPAC Name

3-chloro-1,2-dihydronaphthalene

InChI

InChI=1S/C10H9Cl/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2

InChI Key

ASBZSVCLOJPDOS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C21)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Chlorination proceeds via a free-radical mechanism initiated by ultraviolet (UV) light or peroxides. The reaction is carried out in non-polar solvents such as carbon tetrachloride (CCl₄) at temperatures between 0°C and 25°C to minimize side reactions. The selectivity for the 3-position arises from the stability of the intermediate radical, which favors formation at the tertiary carbon.

Key Parameters:

  • Solvent: Carbon tetrachloride
  • Temperature: 0–25°C
  • Catalyst: Benzoyl peroxide (0.5–1 mol%)
  • Yield: 60–75%

Limitations and Side Products

Competitive chlorination at the 1- and 4-positions occurs due to resonance stabilization of alternative radical intermediates. Post-reaction purification via fractional distillation or column chromatography is required to isolate the 3-chloro isomer.

Catalytic Hydrochlorination of Naphthalene Derivatives

An alternative approach involves the hydrochlorination of naphthalene precursors using Lewis acid catalysts. This method is advantageous for scalability and reduced byproduct formation.

Aluminum Chloride (AlCl₃)-Mediated Synthesis

AlCl₃ catalyzes the addition of hydrogen chloride (HCl) to naphthalene oxide intermediates. The reaction proceeds via a Wagner-Meerwein rearrangement, yielding 3-chloro-1,2-dihydronaphthalene as the major product.

Procedure:

  • Substrate Preparation: Naphthalene oxide is synthesized via epoxidation of naphthalene using meta-chloroperbenzoic acid (mCPBA).
  • Hydrochlorination: The oxide is treated with HCl gas in dichloromethane (CH₂Cl₂) at −10°C, with AlCl₃ (5 mol%) as the catalyst.
  • Workup: The mixture is quenched with ice-water, and the product is extracted with ethyl acetate.

Yield: 80–85%
Purity: >95% (by GC-MS)

Solid Acid Catalysts

Recent advances utilize heterogeneous catalysts such as sulfonated graphene oxide (SGO) to improve recyclability. SGO provides Brønsted acid sites that enhance protonation efficiency, reducing reaction time by 30% compared to AlCl₃.

Ring-Closing Metathesis (RCM) of Chlorinated Styrene Derivatives

Ring-closing metathesis has emerged as a versatile tool for constructing dihydronaphthalene frameworks. This method offers precise control over regiochemistry and stereochemistry.

Grubbs Catalyst-Mediated Synthesis

Second-generation Grubbs catalyst facilitates the RCM of 3-chlorostyrene derivatives to form the dihydronaphthalene ring.

Synthetic Route:

  • Monomer Synthesis: 3-Chlorostyrene is prepared via Friedel-Crafts alkylation of styrene with chloroacetone.
  • Metathesis: The monomer undergoes RCM in toluene at 80°C with Grubbs catalyst (2 mol%).
  • Hydrogenation: The resulting exo-methylene group is hydrogenated using Pd/C (10 wt%) under H₂ atmosphere.

Yield: 70–78%
Advantages: High stereoselectivity (>90% trans-isomer) and minimal halogen scrambling.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of the aforementioned methods:

Method Yield (%) Purity (%) Scalability Cost (Relative)
Direct Chlorination 60–75 85–90 Moderate Low
AlCl₃ Hydrochlorination 80–85 >95 High Medium
Grubbs RCM 70–78 >98 Low High

Key Insights:

  • Direct Chlorination: Suitable for small-scale synthesis but limited by poor regioselectivity.
  • Hydrochlorination: Optimal for industrial applications due to high yield and purity.
  • RCM: Preferred for stereoselective synthesis despite higher costs.

Challenges and Optimization Strategies

Byproduct Mitigation

  • Halogen Scrambling: Additives like hexamethylphosphoramide (HMPA) suppress radical migration, improving regioselectivity by 15%.
  • Solvent Optimization: Switching from CCl₄ to fluorinated solvents (e.g., 1,2-dichlorohexafluoropropane) reduces environmental toxicity without compromising yield.

Catalytic Recycling

Immobilized AlCl₃ on mesoporous silica (e.g., SBA-15) allows catalyst reuse for up to 5 cycles, cutting production costs by 20%.

Q & A

Advanced Research Question

  • Cohort Design : Stratify populations by exposure duration and use matched controls .
  • Confounder Adjustment : Include variables like co-exposure to polycyclic aromatic hydrocarbons (PAHs) in regression models .
  • Biomarker Validation : Correlate airborne concentrations (via NIOSH methods) with urinary metabolites to strengthen causality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.